

PC Biotin-PEG3-azide molecular weight and CAS number

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Compound of Interest

Compound Name: PC Biotin-PEG3-azide

Cat. No.: B15605821

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An In-depth Technical Guide to PC Biotin-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **PC Biotin-PEG3-azide**, a versatile tool in chemical biology and proteomics. This reagent integrates a photocleavable linker with a biotin moiety for affinity capture and an azide group for bioorthogonal conjugation, enabling researchers to isolate and identify target biomolecules with high specificity and control.

Core Properties of PC Biotin-PEG3-azide

PC Biotin-PEG3-azide is a chemical compound featuring a biotin group for strong binding to streptavidin, a PEG3 (triethylene glycol) spacer to enhance solubility and reduce steric hindrance, an azide handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), and a photocleavable linker that allows for the release of captured biomolecules upon exposure to UV light.

Property	Value	Reference(s)
Molecular Weight	825.94 g/mol	[1][2]
CAS Number	1937270-46-6	[1][3]
Molecular Formula	C35H55N9O12S	[1]
Purity	≥95%	[1][3]

Experimental Protocols

The following protocols outline the key experimental workflows involving **PC Biotin-PEG3-azide**: protein labeling via click chemistry, affinity purification of biotinylated proteins, and photocleavable elution of captured proteins.

Labeling of Alkyne-Modified Proteins with PC Biotin-PEG3-azide via Click Chemistry

This protocol describes the covalent attachment of **PC Biotin-PEG3-azide** to a protein of interest that has been metabolically or enzymatically labeled with an alkyne group.

Materials:

- Alkyne-modified protein sample in a suitable buffer (e.g., PBS)
- **PC Biotin-PEG3-azide**
- DMSO (Dimethyl sulfoxide)
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate or THPTA)
- Copper chelator (e.g., TBTA)
- Microcentrifuge tubes

Procedure:

- Prepare Stock Solutions:
 - Dissolve **PC Biotin-PEG3-azide** in DMSO to a final concentration of 10 mM.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
 - Prepare a 5 mM stock solution of TBTA in DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 μM.
 - Add **PC Biotin-PEG3-azide** to a final concentration of 100-200 μM.
 - Add TBTA to a final concentration of 100 μM.
 - Add CuSO₄ to a final concentration of 1 mM.
 - Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
- Removal of Excess Reagents:
 - Remove unreacted **PC Biotin-PEG3-azide** and copper catalyst by methods such as dialysis, size exclusion chromatography, or protein precipitation.

Affinity Purification of Biotinylated Proteins using Streptavidin-Coated Beads

This protocol details the capture of **PC Biotin-PEG3-azide** labeled proteins using streptavidin-functionalized agarose or magnetic beads.

Materials:

- Biotinylated protein sample from the previous step.
- Streptavidin-coated magnetic or agarose beads.
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).
- Magnetic rack (for magnetic beads) or centrifuge.

Procedure:

- **Bead Preparation:**
 - Resuspend the streptavidin beads in the storage buffer.
 - Transfer the desired amount of bead slurry to a new tube.
 - Wash the beads three times with an excess of Binding/Wash Buffer. For magnetic beads, use a magnetic rack to pellet the beads between washes. For agarose beads, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes to pellet.
- **Binding of Biotinylated Protein:**
 - Add the biotinylated protein sample to the washed streptavidin beads.
 - Incubate for 1-2 hours at room temperature or 4°C with gentle rotation to allow for efficient binding.
- **Washing:**
 - Pellet the beads and discard the supernatant.
 - Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

Photocleavable Elution of Captured Proteins

This protocol describes the release of the captured protein from the streptavidin beads by UV light-induced cleavage of the photocleavable linker.^[4]

Materials:

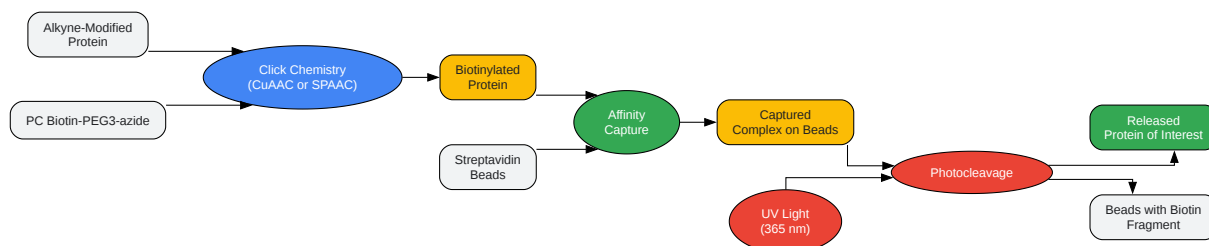
- Streptavidin beads with bound biotinylated protein.
- Photocleavage Buffer (e.g., a non-absorbing buffer such as PBS or Tris).
- UV lamp (365 nm).
- Microcentrifuge tubes.

Procedure:

- Buffer Exchange:
 - Wash the beads once with Photocleavage Buffer to remove any residual wash buffer components.
 - Resuspend the beads in an appropriate volume of Photocleavage Buffer.
- Photocleavage:
 - Place the tube containing the bead suspension under a 365 nm UV lamp. The distance and irradiation time will depend on the lamp's intensity and should be optimized. A typical starting point is irradiation for 10-30 minutes at a close distance.^{[3][5]}
- Collection of Eluted Protein:
 - After irradiation, pellet the streptavidin beads using a magnetic rack or centrifugation.
 - Carefully collect the supernatant, which now contains the released protein of interest.
 - The eluted protein can now be used for downstream applications such as SDS-PAGE, mass spectrometry, or functional assays.

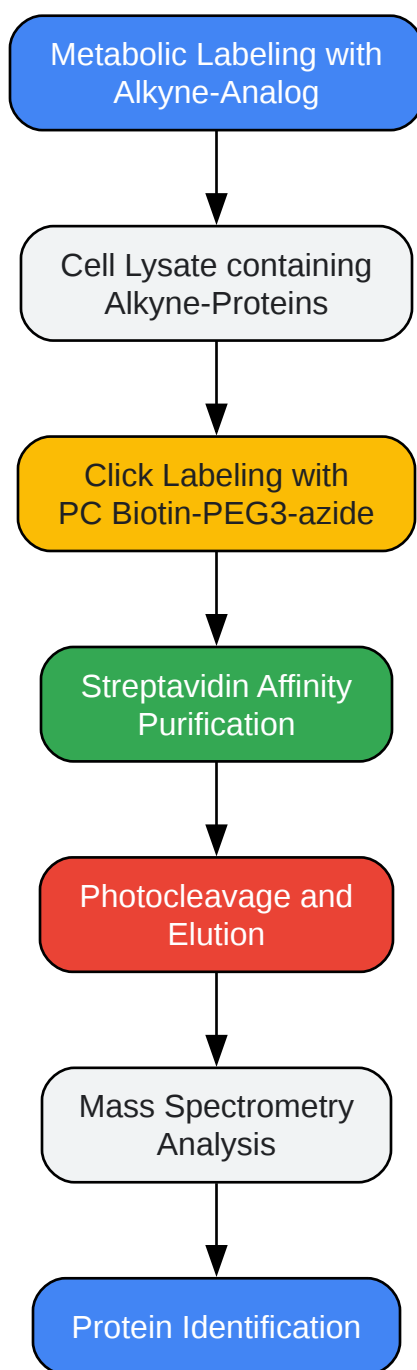
Visualizing the Workflow

The following diagrams illustrate the key processes involved in using **PC Biotin-PEG3-azide** for protein capture and release.



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Caption: Experimental workflow for protein capture and release using **PC Biotin-PEG3-azide**.



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Caption: A conceptual signaling pathway for identifying protein interactions.

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